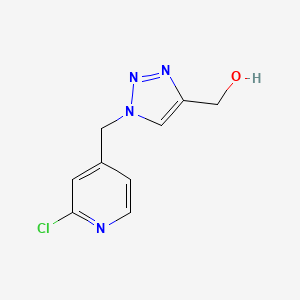
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic molecule characterized by the presence of a triazole ring and a chlorinated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . It features a triazole ring that is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.65 g/mol |
| IUPAC Name | 1-[(2-chloropyridin-4-yl)methyl]-1H-1,2,3-triazol-4-ylmethanol |
| InChI Key | LUHOUBPYOWUCBY-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains. The mechanism often involves interference with cell wall synthesis or enzyme inhibition.
Antifungal Activity
Triazole compounds are widely recognized for their antifungal effects. They inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. Preliminary studies on related compounds suggest that this compound may exhibit similar antifungal properties.
Anticancer Properties
Recent investigations into triazole derivatives have highlighted their potential as anticancer agents. For example, certain triazoles have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The specific activity of this compound against cancer cell lines remains an area for further exploration.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways critical for cell survival and proliferation.
- Metal Ion Coordination : The triazole ring can coordinate with metal ions, which may influence biological processes.
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole-containing compounds:
-
Antimicrobial Evaluation : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Example : Compound X showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli.
-
Antifungal Activity : Research on related compounds indicated effective inhibition against Candida albicans with IC50 values ranging from 10 to 50 µg/mL.
- Example : Compound Y was found to be more effective than fluconazole in vitro.
-
Anticancer Studies : Investigations into the cytotoxic effects of triazoles on human cancer cell lines revealed promising results.
- Example : Compound Z demonstrated an IC50 value of 15 µM against MCF7 breast cancer cells.
Propiedades
IUPAC Name |
[1-[(2-chloropyridin-4-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-9-3-7(1-2-11-9)4-14-5-8(6-15)12-13-14/h1-3,5,15H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTCCCLJLZZUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















